Common error: substituting squalane for squalene yields an inert compound useless for synthesis or immune activation. Squalene (CAS 111-02-4) is the authentic polyunsaturated triterpene required for:
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Squalene (CAS 111-02-4) is a naturally occurring triterpene and a critical biosynthetic precursor to all steroids in both animals and plants, including cholesterol. It is a major component of human sebum, where it functions as a protective antioxidant. Due to its polyunsaturated structure, squalene is highly reactive and susceptible to oxidation, a key differentiator from its hydrogenated analog, squalane. This reactivity is fundamental to its utility in specialized applications such as vaccine adjuvants and as a starting material for chemical synthesis, but also presents specific handling and formulation challenges.
Substituting squalene with its hydrogenated, saturated form, squalane, is a common procurement error for applications requiring chemical reactivity. The hydrogenation process eliminates squalene's six carbon-carbon double bonds, which are the source of its antioxidant properties and its function as a chemical precursor. While this makes squalane highly stable and suitable as an emollient, it renders it inert for processes that depend on the reactivity of these double bonds, such as in steroid synthesis or specific immunomodulatory functions. For any application beyond simple moisturization, such as use as a vaccine adjuvant or a synthetic building block, squalene and squalane are not interchangeable materials.
Squalene's polyunsaturated structure makes it highly susceptible to oxidation upon exposure to air, heat, or light, a critical factor for processability and storage. This reactivity, which leads to rancidity and the formation of potentially irritating peroxide byproducts, is absent in its saturated analog, squalane. Squalene's iodine value, a measure of unsaturation, is typically 360-380, whereas for squalane it is 3.0 maximum. This high degree of unsaturation necessitates specific handling protocols, such as refrigeration and storage under inert gas, to maintain material integrity for synthesis or formulation.
| Evidence Dimension | Unsaturation (Iodine Value) |
| Target Compound Data | 360-380 |
| Comparator Or Baseline | Squalane: 3.0 maximum |
| Quantified Difference | >100-fold higher unsaturation |
| Conditions | Standard chemical property analysis |
This extreme difference in stability dictates handling, storage, and formulation decisions; squalene is chosen when its chemical reactivity is required, while squalane is chosen for stability.
Squalene is the direct, universal precursor for the biosynthesis of all steroids, including lanosterol and cholesterol. Its specific linear polyene structure enables an enzyme-catalyzed epoxidation followed by a complex cyclization cascade to form the characteristic four-ring steroid nucleus. The saturated analog, squalane, lacks the necessary double bonds and cannot undergo this transformation, making it completely unsuitable as a precursor. For any laboratory or industrial process that mimics or utilizes this biosynthetic pathway, squalene is the mandatory starting material.
| Evidence Dimension | Ability to form steroid nucleus via cyclization |
| Target Compound Data | Serves as the direct biological precursor |
| Comparator Or Baseline | Squalane: Chemically unable to cyclize into a steroid nucleus |
| Quantified Difference | Qualitative (Essential vs. Inert) |
| Conditions | Enzymatic or biomimetic synthesis of steroids |
For chemical synthesis applications targeting steroids or related polycyclic structures, squalene is the required precursor, while squalane is chemically inert for this purpose.
In oil-in-water emulsion vaccine adjuvants, squalene is a preferred oil due to its demonstrated ability to elicit a stronger immune response compared to other oils. In a study with a recombinant malaria antigen, vaccines containing a squalene emulsion elicited significantly higher IgG1 antibody responses than emulsions based on perfluorocarbon, soybean oil, or Miglyol (a medium-chain triglyceride). Similarly, in a study with a SARS-CoV-2 RBD antigen, a water-in-oil emulsion with squalene generated an earlier and higher humoral response compared to an oil-in-water adjuvant without squalene. While its hydrogenated form, squalane, has also been used, some studies suggest squalene may be less reactogenic at the injection site.
| Evidence Dimension | IgG1 Antibody Response (Malaria Antigen) |
| Target Compound Data | Significantly higher than all comparator oil groups |
| Comparator Or Baseline | Perfluorocarbon, soybean, and Miglyol emulsions |
| Quantified Difference | Statistically significant (p < 0.05) increase over comparator oils |
| Conditions | Mice immunized with recombinant malaria antigen in various oil-in-water emulsion formulations |
For developing high-efficacy vaccines, selecting squalene provides a quantifiable advantage in immunogenicity over more common and less specialized oils.
Squalene is the material of choice for formulating oil-in-water emulsions like MF59, where its ability to induce a potent immune response is critical. Its demonstrated superiority in generating higher antibody titers compared to other oils makes it essential for vaccines requiring enhanced immunogenicity, such as for pandemic influenza or novel antigens.
In synthetic organic chemistry and biotechnology, squalene is the required starting material for any process involving the biomimetic synthesis of sterols, steroids, or other polycyclic triterpenoids. Its unique chemical structure allows for specific enzymatic or chemical cyclization that is impossible with its saturated analog, squalane.
For advanced dermatological or cosmetic formulations aiming to replicate the composition of human sebum, squalene provides functionality that squalane cannot. Its role as a natural antioxidant helps protect against lipid peroxidation. This makes it a specific choice for products designed to mitigate oxidative stress, despite the formulation and handling challenges posed by its instability.
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